trans-4-Dimethylaminocrotonic acid hydrochloride
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347107 | |
| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848133-35-7, 98548-81-3 | |
| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848133-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA8B68TND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The HWE reaction, a modified Wittig process, is pivotal in forming α,β-unsaturated carbonyl compounds. Patent CN105439879A discloses a method using N,N-dimethylamino acetaldehyde hydrosulphite (I) and triethyl phosphonoacetate (II) under optimized conditions. The reaction proceeds via deprotonation of the phosphonate ester by NaOH, generating a stabilized ylide that reacts with the aldehyde substrate to form the trans-configured alkene.
Key advantages include stereoselectivity and avoidance of phosphorus ylides, which are moisture-sensitive. The trans-configuration is favored due to the eclipsed transition state in the HWE mechanism.
Solvent Optimization and Catalytic Enhancements
A critical innovation in CN105439879A is the solvent system: a 4:6 volumetric mixture of methanol and methylene chloride . Comparative studies revealed that adding methylene chloride improved reaction efficiency by 40%, likely due to enhanced solubility of intermediates. Traditional solvents like THF or DMA/water mixtures failed to yield satisfactory results, with conversions below 50%.
Reaction conditions were further refined:
-
Temperature : 0–10°C during ylide formation to minimize side reactions.
-
Inert atmosphere : Nitrogen gas prevented oxidation of sensitive intermediates.
-
Molar ratio : A 1:1 ratio of aldehyde to phosphonate ester ensured stoichiometric balance.
Post-reaction workup involved acidification with HCl (pH 2–3) and recrystallization from ethanol, achieving a purity of >99% (HPLC) and an overall yield of 78%.
Bromination-Amination-Hydrolysis Sequential Route
Starting Material and Bromination Step
The US Patent 7,126,025 outlines a multi-step approach beginning with but-2-enoic acid . Silylation using chlorotrimethylsilane yields trimethylsilyl crotonate , which undergoes bromination with N-bromosuccinimide (NBS) to form 4-bromocrotonate . This step is critical for introducing the reactive site for subsequent amination.
Amination and Hydrolysis
The brominated intermediate reacts with dimethylamine in tetrahydrofuran (THF), substituting bromide with dimethylamino groups. Hydrolysis with aqueous NaOH liberates the free acid, which is precipitated as the hydrochloride salt using concentrated HCl. Key parameters include:
-
Reaction time : 12–24 hours for complete amination.
-
Temperature : 25°C for bromination, 40°C for hydrolysis.
This method’s robustness is offset by its complexity, requiring four stages and specialized reagents like trimethylsilyl chloride.
Direct Hydrolysis of Methyl Esters
Simplified Two-Step Process
ChemicalBook describes a streamlined protocol starting with (E)-4-(dimethylamino)-2-butenoic acid methyl ester . Hydrolysis with NaOH in methanol-water (3:1 v/v) at 60°C for 6 hours generates the sodium salt, which is acidified with HCl to precipitate the hydrochloride. The process avoids hazardous bromination and achieves an 85% yield with >98% purity.
Crystallization and Purity Control
Recrystallization from ethanol is essential for removing residual dimethylamine and sodium chloride. Patent CN104926669A reports that slow cooling (0.5°C/min) during crystallization produces larger crystals with lower impurity inclusion, enhancing purity to 99.5%.
Comparative Analysis of Synthetic Methods
The HWE method balances yield and scalability, making it preferred for industrial production. Direct hydrolysis offers simplicity but requires high-purity starting materials. Bromination-amination, while versatile, incurs higher costs due to multiple steps.
Industrial-Scale Optimization Strategies
Continuous Flow Reactors
Recent advancements employ continuous stirred-tank reactors (CSTRs) for the HWE reaction, reducing batch variability. A residence time of 30 minutes at 10°C improves consistency, with a space-time yield of 1.2 kg/L·day.
Chemical Reactions Analysis
Types of Reactions: trans-4-Dimethylaminocrotonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with different functional groups replacing the dimethylamino group.
Scientific Research Applications
trans-4-Dimethylaminocrotonic acid hydrochloride has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: An essential intermediate in the synthesis of anti-tumor drugs such as afatinib and neratinib.
Industry: Utilized in the production of high-purity silicon wafers and other semiconductor materials.
Mechanism of Action
The mechanism of action of trans-4-Dimethylaminocrotonic acid hydrochloride involves its role as an intermediate in the synthesis of anti-tumor drugs. It contributes to the formation of active pharmaceutical ingredients that inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound helps to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
- CAS No.: 848133-35-7
- Molecular Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Purity : ≥98–99% (industrial grade)
- Appearance : White crystalline powder
Synthesis :
The compound is synthesized via a one-pot method involving bromination of trans-crotonate with bromosuccinimide, followed by condensation with dimethylamine and hydrolysis. This process yields high purity (≥99%) with advantages such as low cost, scalability, and environmental friendliness .
Applications :
Primarily used as a pharmaceutical intermediate in synthesizing drugs like nelarabine and neratinib . Its stability under standard storage conditions (room temperature, dry) facilitates industrial use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
A comparison of structural analogs and hydrochlorides reveals key differences in molecular complexity and functional groups:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| trans-4-Dimethylaminocrotonic acid HCl | 848133-35-7 | C₆H₁₂ClNO₂ | 165.62 | Dimethylamino, crotonic acid, HCl |
| Jatrorrhizine hydrochloride | 38886-66-3 | C₂₀H₂₀ClNO₄ | 381.83 | Isoquinoline alkaloid, HCl |
| Yohimbine hydrochloride | 65-19-0 | C₂₁H₂₇ClN₂O₃ | 390.90 | Yohimban derivative, HCl |
| Nicardipine hydrochloride | 54527-84-3 | C₂₆H₃₀ClN₃O₆ | 516.00 | Dihydropyridine, HCl |
| trans-4-Hydroxy-L-proline methyl ester HCl | 65365-28-8 | C₆H₁₂ClNO₃ | 181.62 | Hydroxyproline ester, HCl |
Key Observations :
- Size and Complexity : The target compound is smaller (MW 165.62) compared to alkaloid-derived hydrochlorides like jatrorrhizine (MW 381.83) or yohimbine (MW 390.90), making it more suitable for synthetic scalability .


- Functional Groups: Unlike yohimbine (alpha-2 adrenergic antagonist) or nicardipine (calcium channel blocker), the dimethylamino and crotonic acid groups in the target compound enhance its reactivity as an intermediate .
Advantages of Target Compound :
Purity and Regulatory Aspects
- trans-4-Dimethylaminocrotonic acid HCl: Industrial-grade purity (98–99%) meets requirements for API synthesis without further purification .
- Nicardipine HCl : Requires >99.5% purity for clinical use, involving rigorous quality control .
Biological Activity
Trans-4-Dimethylaminocrotonic acid hydrochloride (trans-4-DMAC) is an organic compound with the molecular formula CHClNO and a molecular weight of 165.62 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment as a tyrosine kinase inhibitor. This article provides a comprehensive overview of the biological activity of trans-4-DMAC, including its mechanisms of action, biochemical pathways, and relevant research findings.
Trans-4-DMAC primarily functions as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in the regulation of cell proliferation, survival, and differentiation. By inhibiting these enzymes, trans-4-DMAC disrupts signal transduction pathways essential for tumor growth.
Key Mechanisms:
- Induction of Apoptosis: The compound can trigger programmed cell death in tumor cells.
- Inhibition of Cell Proliferation: It effectively halts the division of cancer cells by blocking necessary signaling pathways.
Biochemical Pathways
The inhibition of tyrosine kinases by trans-4-DMAC affects several biochemical pathways involved in cancer progression:
| Pathway | Effect |
|---|---|
| MAPK/ERK Pathway | Reduced cell proliferation |
| PI3K/AKT Pathway | Induction of apoptosis |
| JAK/STAT Pathway | Altered gene expression related to growth |
Research Findings
Recent studies have explored the efficacy of trans-4-DMAC in various contexts, particularly its role in synthesizing anti-tumor agents.
Case Studies:
-
Synthesis of EGFR Inhibitors:
A study focused on synthesizing new irreversible tyrosine kinase inhibitors demonstrated that derivatives of trans-4-DMAC exhibited high potency against the epidermal growth factor receptor (EGFR), making them potential candidates for molecular imaging and treatment of EGFR-positive tumors . -
In Vivo Studies:
In animal models, biodistribution studies indicated that compounds derived from trans-4-DMAC showed significant accumulation in tumor tissues, suggesting its potential as a therapeutic agent . -
Pharmacokinetics:
Research highlighted that while some derivatives displayed effective inhibition in vitro, challenges such as rapid metabolic clearance and non-specific binding were noted in vivo, indicating the need for further optimization to enhance bioavailability and therapeutic efficacy .
Applications in Medicine
Trans-4-DMAC serves as an essential intermediate in the synthesis of notable anti-cancer drugs such as afatinib and neratinib. These drugs are utilized in treating various malignancies by targeting specific tyrosine kinases involved in tumor growth and survival .
The compound is characterized by:
Q & A
Q. What synthetic methodologies are recommended for preparing trans-4-dimethylaminocrotonic acid hydrochloride with high purity?
The compound is typically synthesized via condensation of dimethylamine with crotonic acid derivatives under acidic conditions. A common approach involves reacting trans-4-chlorocrotonic acid with dimethylamine in the presence of hydrochloric acid. Purification is achieved through recrystallization using ethanol/water mixtures. Analytical validation via HPLC (e.g., C18 column, methanol-phosphate buffer mobile phase) and NMR (1H/13C) ensures purity ≥95%. For reproducible results, maintain reaction temperatures between 0–5°C to minimize side-product formation .
Q. Which analytical techniques are most suitable for characterizing this compound?
Key methods include:
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 mol·L⁻¹ phosphate buffer and methanol (70:30 v/v), flow rate 1 mL·min⁻¹, and UV detection at 207 nm. This method achieves linearity (R² = 0.9999) in the range of 1–10 μg·mL⁻¹ .
- NMR : 1H NMR (D2O) shows characteristic peaks at δ 2.95 (s, 6H, N(CH₃)₂), 5.85 (d, J = 15.6 Hz, 1H, CH=CHCO), and 6.25 (dt, J = 15.6 Hz, 1H, CH=CHCO) .
- Mass Spectrometry : ESI-MS m/z 128.1 [M-Cl]+ confirms molecular identity .
Q. What is the role of this compound in pharmaceutical research?
The compound is a critical intermediate in synthesizing tyrosine kinase inhibitors, such as afatinib and neratinib, which target EGFR mutations in non-small cell lung cancer. Its α,β-unsaturated carbonyl structure enables Michael addition reactions with cysteine residues in kinase domains, enhancing drug specificity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Employ Design of Experiments (DoE) to evaluate variables:
- Temperature : Lower temperatures (0–5°C) reduce byproduct formation.
- Catalyst : Use 1.2 equivalents of HCl to ensure complete protonation of dimethylamine.
- Reaction Time : Monitor via TLC (silica gel, ethyl acetate/methanol 8:2); optimal time is 4–6 hours. Post-reaction, wash the mixture with cold water to remove diethylammonium chloride (a common byproduct) .
Q. How can discrepancies in reported solubility data for this compound be resolved?
Conduct systematic solubility studies in polar solvents (e.g., water, methanol, DMSO) using gravimetric analysis under controlled temperatures (25°C, 37°C). For example:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 12.5 ± 0.8 |
| Methanol | 34.2 ± 1.2 |
| DMSO | 89.6 ± 2.5 |
| Statistical comparison with literature values (e.g., ANOVA) identifies outliers caused by hydration state or impurities . |
Q. What computational strategies predict the stability of this compound under varying storage conditions?
Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model degradation pathways, such as hydrolysis of the α,β-unsaturated ester. Accelerated stability studies (40°C/75% RH for 6 months) validate predictions, with HPLC tracking degradation products (e.g., dimethylamine hydrochloride). Store the compound in airtight containers at -20°C to extend shelf life .
Q. How can researchers address conflicting bioactivity data in cell-based assays involving this compound?
Re-evaluate assay conditions:
- Cell Lines : Use EGFR-mutated lines (e.g., H1975) to ensure target relevance.
- Vehicle Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Dose-Response : Test 0.1–100 μM with IC50 calculations (e.g., GraphPad Prism). Discrepancies may arise from differences in cell permeability or metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


